3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPTGXQIPDLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Fusing the Pyrazole and Quinoline Rings: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, often involving a condensation reaction under reflux conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy (-OCH₃) and methyl (-CH₃) substituents direct electrophilic attacks to specific positions on the aromatic rings.
Key Observations :
-
Methoxy groups activate the ring for nitration/sulfonation at para/meta positions.
-
Steric hindrance from methyl groups limits reactivity at crowded positions .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing pyrazole ring enables substitution at activated positions.
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₂NH₂ (hydrazine) | EtOH, reflux, 12 hrs | C4 of quinoline | 4-Hydrazino derivative | 61% | |
| KCN | DMF, 120°C, Cu catalyst | C7 of quinoline | 7-Cyano-substituted analog | 44% |
Mechanistic Insight :
Oxidation Reactions
Methyl and methoxy groups undergo selective oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Target Group | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 8-Methyl | 8-Carboxy derivative | 83% | |
| H₂O₂/Fe²⁺ | AcOH, RT | Methoxy | Demethylated to 3-hydroxyphenyl analog | 57% |
Structural Impact :
-
Oxidation of the 8-methyl group to carboxylic acid enhances water solubility.
-
Demethylation generates a phenolic OH group, altering electronic properties.
Cyclization and Ring Expansion
The compound participates in annulation reactions to form extended polycyclic systems.
Notable Example :
-
Benzoylation at C5 followed by cyclization yields a benzo[h]pyrazolo[3,4-b]quinoline with enhanced π-conjugation .
Catalytic Hydrogenation
Selective reduction of the quinoline ring is achievable:
| Catalyst | Conditions | Site Reduced | Product | Stereochemistry | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | C9-C10 double bond | 9,10-Dihydro derivative | cis-configuration | |
| Rh/Al₂O₃ | H₂ (3 atm), THF, 60°C | Pyrazole ring | Tetrahydro-pyrazoloquinoline | N/A |
Functional Implications :
-
Hydrogenation modulates planarity, affecting interactions with biological targets.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Synthetic Utility :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazoloquinolines as anticancer agents. The compound has shown effectiveness against various cancer cell lines, including breast and prostate cancers. Its mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazoloquinolines exhibit anti-inflammatory properties by modulating inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent, particularly in an era of increasing antibiotic resistance.
Synthesis and Derivatives
The synthesis of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various chemical reactions involving pyrazole derivatives and quinoline precursors. Notably, the synthesis process allows for the modification of substituents on the pyrazoloquinoline core, which can enhance its biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differences are summarized below:
*Estimated logP based on substituent contributions.
Pharmacological and Physicochemical Properties
- Electron-Donating Substituents: The 3-methoxyphenyl group in the target compound enhances iNOS inhibition compared to unsubstituted phenyl analogs, as shown by QSAR studies .
- Positional Effects : Substitution at C-8 (methyl vs. fluoro) impacts metabolic stability. Fluorine increases resistance to oxidation but may reduce bioavailability due to higher molecular weight .
- Solubility: Hydrophilic groups (e.g., 4-hydroxyphenylamino in 2i) improve aqueous solubility but may compromise blood-brain barrier penetration compared to the target compound’s lipophilic profile .
Mechanism of Action
The target compound likely mimics analogs 2i and 2m, inhibiting LPS-induced NO production via dual suppression of iNOS and COX-2 protein expression. Its 3-methoxy group aligns with the optimal electron-donating requirement for binding to iNOS’s active site .
Biological Activity
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of pyrazoloquinolines, which have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
- Molecular Formula : C25H21N3O
- Molecular Weight : 379.5 g/mol
- CAS Number : 901021-25-8
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazolo derivatives, including this compound. The compound exhibited significant activity against several pathogenic bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |
These results indicate that the compound has potent antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of pyrazoloquinolines has also been explored. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC50 values ranging from 10 to 15 µM across these cell lines, indicating a moderate level of cytotoxicity .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are vital for therapeutic development. The pyrazoloquinoline derivative demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures.
| Cytokine | Inhibition Percentage |
|---|---|
| TNF-α | 80% |
| IL-6 | 75% |
| IL-1β | 70% |
This suggests that the compound may be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study published in the ACS Omega journal highlighted the effectiveness of various pyrazole derivatives against resistant strains of bacteria. The study found that compounds similar to our target exhibited high levels of activity with low MIC values . -
Anticancer Research :
Research conducted by MDPI investigated the effects of pyrazoloquinoline derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways . -
Inflammation Model Study :
An investigation into the anti-inflammatory properties of pyrazoloquinolines revealed that they could significantly reduce inflammation markers in animal models, suggesting potential for clinical applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and quinoline precursors. A common approach includes:
- Step 1 : Condensation of 3-methoxyphenylhydrazine with a substituted aldehyde to form a hydrazone intermediate.
- Step 2 : Cyclization under acidic or thermal conditions to construct the pyrazoloquinoline core.
- Step 3 : Introduction of the 4-methylphenyl group via Ullmann coupling or nucleophilic substitution .
- Critical Reagents : Pd catalysts for coupling reactions, trifluoroacetic acid for cyclization, and anhydrous solvents (e.g., DMF) to prevent hydrolysis .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., orthorhombic crystal system with space group P2₁2₁2₁) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- HPLC-MS : Ensures >95% purity and confirms molecular weight (e.g., [M+H]⁺ at m/z 394.2) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Anti-inflammatory Activity : Measure inhibition of COX-2 or iNOS in RAW 264.7 macrophages (IC₅₀ values typically 0.5–5.0 μM) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 μM .
- Cytotoxicity Controls : Test on non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 20–30% .
- Continuous Flow Reactors : Enhances reproducibility and scalability while minimizing by-products .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Protocols : Use identical cell lines (e.g., ATCC-certified), culture conditions, and readouts (e.g., luminescence vs. absorbance) .
- SAR Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups on COX-2 inhibition) using analogs from and .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for anti-inflammatory activity) to identify outliers .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Modeling : Corrogate substituent electronegativity with activity (e.g., fluorine enhances target affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
